(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid typically involves the reaction of 4H-1,2,4-triazole derivatives with phenoxyacetic acid under specific conditions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Triazole Derivative: This involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the triazole ring.
Coupling with Phenoxyacetic Acid: The triazole derivative is then coupled with phenoxyacetic acid using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride: Similar structure but with a hydrochloride group.
(2-(((3,5-Dimethyl-4H-1,2,4-Triazol-4-yl)imino)methyl)phenoxy)acetic acid: Similar structure with dimethyl groups on the triazole ring.
Uniqueness
(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid is unique due to its specific triazole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research .
Properties
Molecular Formula |
C11H10N4O3 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H10N4O3/c16-11(17)6-18-10-4-2-1-3-9(10)5-14-15-7-12-13-8-15/h1-5,7-8H,6H2,(H,16,17)/b14-5- |
InChI Key |
YKAFQSJTOCVZAS-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N2C=NN=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC(=O)O |
Origin of Product |
United States |
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